molecular formula C12H21N2O5PS B14473197 Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester CAS No. 72306-01-5

Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester

Cat. No.: B14473197
CAS No.: 72306-01-5
M. Wt: 336.35 g/mol
InChI Key: PGRLFGJHQKKFEE-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is a complex organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester typically involves the reaction of a pyridazinone derivative with a phosphorothioate reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.

    Industry: The compound is used in the production of pesticides and herbicides due to its ability to inhibit certain biological processes in pests.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
  • Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
  • Phosphorothioic acid, O,O-bis(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-(1-methylethyl) ester

Uniqueness

Phosphorothioic acid, O-(1,6-dihydro-5-ethoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is unique due to its specific structural features, such as the ethoxy and isopropyl ester groups. These groups can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

72306-01-5

Molecular Formula

C12H21N2O5PS

Molecular Weight

336.35 g/mol

IUPAC Name

4-ethoxy-5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-2-methylpyridazin-3-one

InChI

InChI=1S/C12H21N2O5PS/c1-6-16-11-10(8-13-14(5)12(11)15)19-20(21,17-7-2)18-9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

PGRLFGJHQKKFEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NN(C1=O)C)OP(=S)(OCC)OC(C)C

Origin of Product

United States

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